

Species Differences in the Metabolism of YM758: A Technical Guide

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Compound of Interest

Compound Name: YM758 phosphate

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Executive Summary

YM758, a novel If channel inhibitor, undergoes metabolic transformation primarily through oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. Extensive in vivo and in vitro studies have been conducted to characterize its metabolic fate across various species, including mice, rats, rabbits, dogs, monkeys, and humans. A key finding from these comprehensive investigations is the absence of significant species-specific differences in the metabolic pathways of YM758. This guide provides an in-depth overview of the metabolism of YM758, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to support further research and development.

In Vitro Metabolism of YM758

Role of Cytochrome P450 Enzymes in Human Liver Microsomes

In vitro studies utilizing pooled human liver microsomes have been instrumental in elucidating the initial oxidative metabolism of YM758. These experiments have identified two major metabolites: AS2036313-00 and either YM-394111 or YM-394112.^[1] The formation of these metabolites is primarily mediated by specific cytochrome P450 (CYP) enzymes.

- CYP2D6: This enzyme is responsible for the formation of AS2036313-00.[\[1\]](#)
- CYP3A4: The formation of YM-394111 or YM-394112 is catalyzed by CYP3A4.[\[1\]](#)

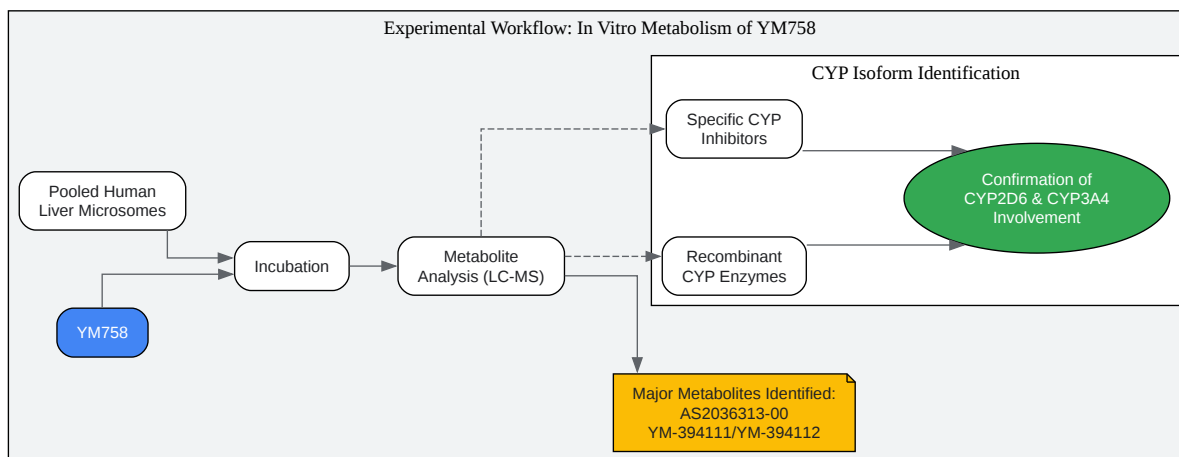
The involvement of these specific CYP isoforms was confirmed through experiments using a panel of human liver microsomes and recombinant CYP enzymes, in conjunction with typical substrates and inhibitors.[\[1\]](#)

Experimental Protocols

Objective: To identify the major metabolites of YM758 and the CYP450 enzymes responsible for their formation in human liver microsomes.

Methodology:

- Incubation: YM758 was incubated with pooled human liver microsomes.
- Metabolite Identification: The reaction mixture was analyzed to identify the major metabolites formed.
- CYP Isoform Identification:
 - A bank of human liver microsomes with known CYP activities was used.
 - Recombinant human CYP enzymes were employed to confirm the specific isoforms involved.
 - Typical substrates and inhibitors of CYP enzymes were used to further validate the role of CYP2D6 and CYP3A4. For instance, the formation of AS2036313-00 was inhibited by the CYP2D6 inhibitor quinidine, while the formation of YM-394111 or YM-394112 was inhibited by the CYP3A4 inhibitor ketoconazole.[\[1\]](#)
- Analytical Methods: The separation and detection of YM758 and its metabolites were performed using liquid chromatography coupled with mass spectrometry (LC-MS).



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Workflow for in vitro metabolism studies of YM758.

In Vivo Metabolism of YM758

Comparative Metabolic Profiles

In vivo studies have been conducted in mice, rats, rabbits, dogs, and monkeys to compare their metabolic profiles with that of humans.^{[2][3]} The consistent finding across these studies is the lack of significant species-specific differences in the metabolism of YM758.^{[2][3]} The primary metabolic pathways observed in all species are:

- Oxidation
- Hydration
- Demethylation

These initial transformations are followed by Phase II conjugation reactions, specifically:

- Sulfate conjugation

- Glucuronide conjugation

Quantitative Data on Metabolite Distribution

While the overall metabolic pathways are similar, the relative abundance of metabolites can provide further insight. The following table summarizes the available quantitative data on the major metabolites of YM758 in plasma across different species.

Species	Unchanged YM758	Metabolite M1	Metabolite M2	Metabolite M3	Other Metabolites
Human	Major	Present	Present	Present	Minor
Monkey	Major	Present	Present	Present	Minor
Dog	Major	Present	Present	Present	Minor
Rat	Major	Present	Present	Present	Minor
Mouse	Major	Present	Present	Present	Minor
Rabbit	Major	Present	Present	Present	Minor

Note: This table represents a qualitative summary based on available literature, which indicates a lack of significant quantitative differences between species. Specific percentage values for each metabolite across all species are not consistently reported in the cited literature.

Experimental Protocols

Objective: To investigate and compare the in vivo metabolic profiles of YM758 across different species and with humans.

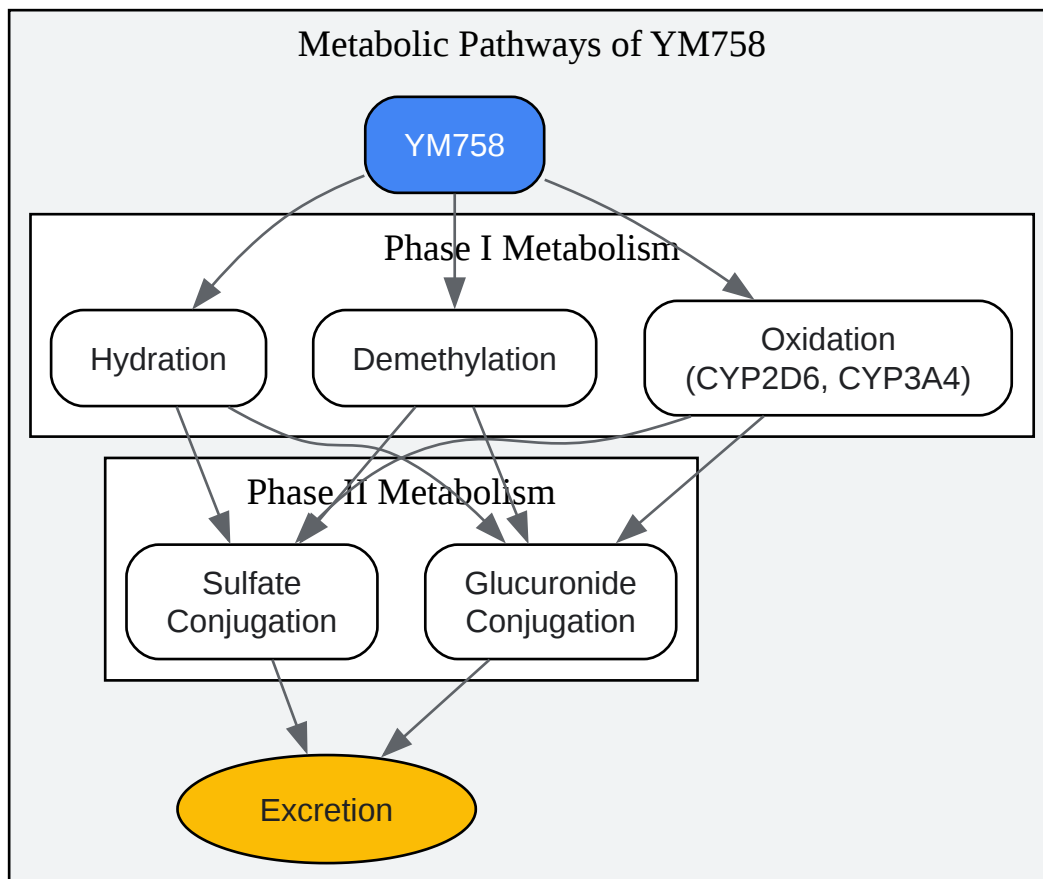
Methodology:

- Drug Administration: Radiolabeled (e.g., ^{14}C) YM758 was administered to the test species (mice, rats, rabbits, dogs, monkeys) and human volunteers.
- Sample Collection: Biological samples, including plasma, urine, and feces, were collected at various time points.

- Metabolite Profiling:
 - The collected samples were analyzed using liquid chromatography with radiometric detection to obtain metabolite profiles.
 - Liquid chromatography coupled with mass spectrometry (LC-MS) was used for the identification and structural characterization of the metabolites.
- Structure Elucidation: For novel or significant metabolites, isolation was performed, followed by analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structures.[3]

Metabolic Pathways of YM758

The metabolism of YM758 proceeds through a series of well-defined biotransformation reactions. The initial steps involve Phase I oxidative and hydrolytic reactions, followed by Phase II conjugation to enhance water solubility and facilitate excretion.



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General metabolic pathways of YM758.

Conclusion

The metabolism of YM758 has been thoroughly investigated across multiple preclinical species and in humans. The collective evidence strongly indicates that there are no significant species-specific differences in the metabolic pathways of this compound. The primary routes of metabolism involve oxidation, hydration, and demethylation, followed by conjugation with sulfate or glucuronic acid. In humans, the initial oxidative metabolism is predominantly carried out by CYP2D6 and CYP3A4. This conservation of metabolic pathways across species simplifies the extrapolation of preclinical safety and efficacy data to humans and is a favorable characteristic in the drug development process. This guide provides a comprehensive summary of the available data and methodologies to aid researchers and drug development professionals in their ongoing work with YM758.

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